2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-4-3-5-9(11(8)16-12)15-7-10(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCDNSJOBCISSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized by cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives with suitable reagents.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the acetamide group to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Functionalized benzofuran derivatives with various substituents.
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran moiety, which contributes to its biological activity. The presence of the acetamide group enhances its solubility and reactivity in biological systems.
Pharmaceutical Development
Research indicates that 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide may exhibit pharmacological properties beneficial for drug development. Its structural analogs have been studied for their potential in treating various conditions, including:
- Neurodegenerative Diseases: Compounds similar to this structure have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of Alzheimer's and Parkinson's diseases.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with specific functionalities.
Preliminary studies suggest that 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide may possess anti-inflammatory and analgesic properties. These findings are crucial for understanding its therapeutic potential.
Data Tables
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential modulation of neurotransmitter systems |
| Anti-inflammatory | Preliminary evidence suggests possible anti-inflammatory effects |
| Analgesic | Potential for pain relief based on structural analogs |
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of compounds structurally related to 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. The results indicated a significant reduction in neuronal apoptosis in vitro when exposed to neurotoxic agents, suggesting a protective role against neurodegeneration.
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. By modifying the acetamide group, researchers were able to create compounds with improved solubility and increased efficacy in biological assays.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The acetamide group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Crystallographic and Conformational Differences
- Title Compound : The dihydrobenzofuran adopts an envelope-like conformation with a dihedral angle of 38.13° between aromatic rings. Methyl groups enhance steric stability, while C–H···O interactions (2.75–3.10 Å) facilitate dimer formation .
- Carbofuran Derivatives : Carbofuran’s methylcarbamate group introduces polarity, increasing water solubility (~320 mg/L) compared to the title compound’s acetamide linkage, which likely reduces solubility but enhances lipophilicity .
- Metolachlor : Lacks the benzofuran moiety, instead featuring a chloroacetamide group. Its planar structure promotes soil adsorption, contrasting with the title compound’s rigid, dimer-stabilized lattice .
Biological Activity
The compound 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide (CAS Number: 1206094-93-0) is a derivative of benzofuran and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a benzofuran moiety linked to an acetamide group, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to benzofuran derivatives. For instance, related compounds have shown significant efficacy against various bacterial strains. While specific data on 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is limited, its structural analogs have been tested with promising results:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | Bacillus subtilis | 4.69 µM |
| Compound C | C. albicans | 16.69 µM |
These findings suggest that the benzofuran structure may confer antimicrobial properties, which could be extrapolated to 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide .
The mechanism by which benzofuran derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the acetamide group may enhance these interactions through hydrogen bonding with bacterial enzymes or structural components.
Study on Related Compounds
A study published in MDPI focused on various benzofuran derivatives and their biological activities. Among them, compounds structurally similar to 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide demonstrated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
In Silico Studies
In silico analyses have been conducted to predict the binding affinity of similar compounds to target proteins involved in microbial resistance mechanisms. These studies indicate that modifications in the benzofuran structure can significantly enhance binding interactions with bacterial targets .
Q & A
Basic: What synthetic methodologies yield 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide with high purity and yield?
Answer:
The compound is synthesized via a two-step process:
Etherification : Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid in the presence of sodium hydroxide under reflux (3 h, yield 98.5%) to form 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid .
Amidation : Treating the intermediate with thionyl chloride in anhydrous methanol (353.15 K, 6 h), followed by reaction with o-toluidine and triethylamine. Purification via recrystallization from ethanol yields the title compound as colorless crystals .
Key considerations :
- Excess thionyl chloride removal under reduced pressure prevents side reactions.
- Slow evaporation of ethyl acetate over nine days produces X-ray-quality crystals .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.389–1.514 Å), dihedral angles (38.13° between aromatic rings), and conformation (envelope-like furan ring) .
- NMR/LC–MS : Validates molecular structure and purity. Methyl protons are calculated (C–H = 0.96 Å), while aromatic protons are refined as a riding model .
- Refinement parameters : Data-to-parameter ratios (16.5:1) and R factors (0.039) ensure accuracy .
Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical stability?
Answer:
Weak C–H⋯O interactions (Fig. 2 in ) dimerize molecules, stabilizing the crystal packing. The envelope conformation of the furan ring (C1 deviation: 0.356 Å) and planar acetamide group enhance lattice rigidity .
Implications :
- Stability under storage: Ethyl acetate evaporation preserves crystallinity.
- Solubility: Polar interactions may limit aqueous solubility, requiring co-solvents for formulation .
Advanced: What computational strategies predict the bioactivity of structurally related acetamides?
Answer:
- Molecular docking : Used for derivatives like 2-(2,4-dichlorophenoxy)acetamides to assess COX-2 inhibition . Parameters include ligand flexibility and binding pocket hydration.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with activity. For example, 2,3-dihydrobenzofuran analogs show α-adrenolytic potential .
Advanced: How can structural analogs guide structure-activity relationship (SAR) studies?
Answer:
- Aminoalkanol derivatives : Modifying the benzofuran core with piperazine or epoxy ether groups (e.g., compound 2 in ) alters α-adrenolytic activity.
- Thioureido analogs : Substitutions at the acetamide nitrogen (e.g., arylthioureido groups) enhance selective enzyme inhibition, as seen in COX-2 studies .
Data Table :
| Derivative | Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| Aminoalkanol analogs | α-Adrenolytic | Epoxy ether side chain | |
| Thioureido-acetamide | COX-2 inhibition | Arylthioureido substitution |
Basic: What precautions are necessary for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods during synthesis (thionyl chloride releases SO gases) .
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact (similar to benzofuranol derivatives ).
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced: How are discrepancies between calculated and observed spectroscopic data resolved?
Answer:
- Hydrogen placement : Methyl H atoms are geometrically idealized (C–H = 0.96 Å), while aromatic H positions are refined using riding models (U(H) = 1.2U(carrier)) .
- Torsion angles : Refinement of C3–C7–C8–O1 (112.51°) corrects deviations from ideal geometry .
Basic: What conformational features are critical for molecular interactions?
Answer:
- Dihedral angle : 38.13° between benzofuran and acetamide planes optimizes van der Waals contacts .
- Furan ring conformation : Envelope-like distortion (C1 deviation: 0.356 Å) reduces steric hindrance .
Advanced: How do substituents on the benzofuran core modulate biological activity?
Answer:
- Electron-donating groups (e.g., methoxy) enhance solubility but reduce receptor binding affinity.
- Bulky substituents : 2,2-dimethyl groups on the dihydrofuran ring improve metabolic stability, as seen in carbamate insecticides like Carbofuran .
Basic: What challenges arise in formulating this compound for in vitro studies?
Answer:
- Solubility : Low aqueous solubility due to hydrophobic benzofuran core. Use DMSO or PEG-based solvents .
- Crystallinity : Recrystallization from ethanol or ethyl acetate ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
